molecular formula C32H64O4 B12572550 15,16-Dihydroxydotriacontanoic acid CAS No. 192941-71-2

15,16-Dihydroxydotriacontanoic acid

Cat. No.: B12572550
CAS No.: 192941-71-2
M. Wt: 512.8 g/mol
InChI Key: DQEPSBXMQBADCO-UHFFFAOYSA-N
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Description

15,16-Dihydroxydotriacontanoic acid is a very long-chain fatty acid (VLCFA) featuring a 32-carbon backbone with hydroxyl groups at the 15th and 16th positions. This structure classifies it among the dihydroxy long-chain fatty acids, similar to compounds like 15,16-dihydroxyoctadecanoic acid, but with an extended aliphatic chain . Compounds of this class are of significant interest in lipidomics and chemical ecology research. While direct studies on this specific C32 compound are limited in the public domain, research on analogous very long-chain aliphatic compounds suggests potential areas of investigation. Such very long-chain alkane derivatives, including acids and alcohols, have been isolated from various plant species and demonstrated notable antifungal activity against phytopathogens . The antifungal mechanism of fatty acids is often associated with the disruption of the fungal cell membrane, increasing its fluidity and permeability, which leads to cell death . Furthermore, dihydroxy fatty acids with chain lengths of C16 and C18 are fundamental monomers in plant cutin , the structural polymer of the plant cuticle . The plant cuticle forms a critical protective barrier against environmental stress and water loss . Therefore, 15,16-Dihydroxydotriacontanoic acid may be a subject of interest in plant biology research, particularly in studies focusing on the composition and function of protective layers in specialized plants or tissues. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

192941-71-2

Molecular Formula

C32H64O4

Molecular Weight

512.8 g/mol

IUPAC Name

15,16-dihydroxydotriacontanoic acid

InChI

InChI=1S/C32H64O4/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-27-30(33)31(34)28-25-22-19-16-13-11-14-17-20-23-26-29-32(35)36/h30-31,33-34H,2-29H2,1H3,(H,35,36)

InChI Key

DQEPSBXMQBADCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC(=O)O)O)O

Origin of Product

United States

Preparation Methods

Extraction from Natural Sources

  • Natural occurrence : 15,16-Dihydroxydotriacontanoic acid has been detected in biological samples such as plant cuticular waxes and microbial lipids, as reported in lipidomic studies and environmental analyses.
  • Extraction techniques : Conventional lipid extraction methods such as Bligh and Dyer or Folch extraction are employed to isolate total lipids from biological matrices, followed by chromatographic fractionation to enrich hydroxy fatty acids.
  • Limitations : Natural abundance is low, making extraction inefficient for large-scale preparation.

Chemical Synthesis

  • Long-chain fatty acid synthesis : The synthesis of dotriacontanoic acid (C32 fatty acid) typically involves stepwise elongation of shorter fatty acid chains using malonate chemistry or iterative chain extension reactions.
  • Hydroxylation strategies :
    • Regioselective dihydroxylation : Introduction of vicinal diols at C15 and C16 can be achieved by dihydroxylation of an alkene precursor using osmium tetroxide or other dihydroxylation reagents.
    • Protecting group strategies : To achieve selectivity, protecting groups may be used to mask other reactive sites during hydroxylation.
  • Example synthetic route :
    • Synthesize or obtain a dotriacontenoic acid precursor with a double bond between C15 and C16.
    • Perform osmium tetroxide-catalyzed dihydroxylation to yield 15,16-dihydroxydotriacontanoic acid.
  • Challenges : The long chain length complicates purification and yields; osmium tetroxide is toxic and expensive.

Biocatalytic and Microbial Conversion

  • Microbial hydroxylation : Certain bacteria and fungi possess fatty acid hydroxylase enzymes capable of regioselective hydroxylation of long-chain fatty acids.
  • Enzymatic systems :
    • Cytochrome P450 monooxygenases and fatty acid hydratases have been engineered or isolated to catalyze hydroxylation at specific positions.
    • For example, Bacillus pumilus and other microbes have been reported to hydroxylate oleic acid derivatives, suggesting potential for engineering pathways to produce dihydroxy long-chain fatty acids.
  • Metabolic engineering :
    • Genetic modification of microbial strains (e.g., Escherichia coli, yeast) to express hydroxylase enzymes and elongases can enable biosynthesis of 15,16-dihydroxydotriacontanoic acid from simpler substrates like glucose.
    • This approach offers regioselectivity and environmental benefits over chemical synthesis.
  • Limitations : Requires optimization of enzyme specificity and expression; product recovery from fermentation broth can be complex.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield/Scale References
Natural Extraction Direct isolation from biological sources; preserves stereochemistry Low yield; complex mixtures; costly Trace amounts from biomass
Chemical Synthesis Precise control over structure; scalable in principle Multi-step; expensive reagents; toxic catalysts; purification challenges Moderate yields in lab scale
Biocatalytic/Microbial Regioselective; environmentally friendly; potential for scale-up Requires enzyme engineering; complex fermentation; product isolation Variable, improving with engineering

Detailed Research Findings

  • Identification and characterization : Studies have identified 15,16-dihydroxydotriacontanoic acid in microbial and plant lipid extracts using advanced mass spectrometry and chromatographic techniques, confirming its structure and natural occurrence.
  • Biosynthetic insights : The biosynthesis likely involves elongation of fatty acid chains followed by enzymatic hydroxylation at specific mid-chain positions, mediated by cytochrome P450 enzymes or hydratases.
  • Synthetic analogues : Chemical synthesis of similar dihydroxy fatty acids has been demonstrated using osmium tetroxide dihydroxylation of unsaturated precursors, providing a model for preparing 15,16-dihydroxydotriacontanoic acid.
  • Biotechnological production : Recent advances in metabolic engineering have enabled microbial production of hydroxy fatty acids with tailored chain lengths and hydroxylation patterns, suggesting feasibility for 15,16-dihydroxydotriacontanoic acid production.

Summary Table of Key Preparation Parameters

Parameter Description/Value
Carbon chain length 32 carbons
Hydroxylation positions C15 and C16 (vicinal diol)
Chemical reagents Osmium tetroxide (for dihydroxylation)
Microbial enzymes Cytochrome P450 monooxygenases, fatty acid hydratases
Extraction solvents Chloroform/methanol (Bligh and Dyer method)
Analytical methods GC-MS, LC-MS, NMR for structural confirmation
Challenges Regioselectivity, yield, purification, scale-up

Chemical Reactions Analysis

Types of Reactions: 15,16-Dihydroxydotriacontanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 15,16-dihydroxydotriacontanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the carbon chain allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. detailed studies on its exact mechanism of action are limited, and further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and biosynthetic differences between 15,16-dihydroxydotriacontanoic acid and related compounds:

Compound Name Carbon Chain Hydroxyl Positions Molecular Formula Source Functional/Biosynthetic Notes
15,16-Dihydroxydotriacontanoic acid C32 15, 16 C₃₂H₆₄O₄ Nannochloropsis spp. Produced via hydroxylation and elongation of C14:0/C16:0 . Associates with LCAs/LCDs but clusters distinctly in PCA .
16,17-Dihydroxytritriacontanoic acid C33 16, 17 C₃₃H₆₆O₄ Nannochloropsis spp. Structurally similar to C32 analog; slight chain-length variation. Likely shares biosynthetic pathways .
Mid-chain ω18-hydroxy fatty acids C30–C34 ω18 (position 12–16) Varies (e.g., C30H60O₃) Marine eustigmatophytes Hydroxylation at ω18 position; chain elongation from precursors . Functional role in membrane lipid adaptation.
Long-chain alkenones (LCAs) C37–C40 Ketone groups C₃₇H₇₂O–C₄₀H₇₈O Haptophyte algae Unsaturated ketones; biomarkers for paleotemperature studies. Distinct biosynthetic pathway divergence from LCHFAs .
Long-chain n-alkyl diols (LCDs) C28–C32 Terminal diols C₂₈H₅₈O₂–C₃₂H₆₆O₂ Diatoms, Nannochloropsis Terminal hydroxylation; ecological biomarkers. Partial overlap in LCHFA pathways but divergent metabolic fates .
Key Observations:

Chain Length and Hydroxylation Patterns: 15,16-Dihydroxydotriacontanoic acid (C32) and 16,17-dihydroxytritriacontanoic acid (C33) differ by one carbon in chain length and hydroxyl group positioning, suggesting enzymatic specificity during elongation . Mid-chain ω18-hydroxy fatty acids (C30–C34) share hydroxylation at a conserved ω18 position but lack the dihydroxy configuration of the C32/C33 compounds .

Biosynthetic Pathways: LCHFAs like the C32 dihydroxy acid are hypothesized to originate from hydroxylation and elongation of C14:0 or C16:0 precursors, a pathway that may intersect with LCD and LCA synthesis .

Functional Roles :

  • LCHFAs are proposed to contribute to membrane lipid flexibility in marine microorganisms, adapting to environmental stressors like temperature or salinity .
  • LCAs and LCDs, in contrast, serve as ecological biomarkers (e.g., for paleoclimate reconstruction) due to their stability and taxon-specific distribution .

Research Findings and Implications

  • Distinct Metabolic Clustering: Despite shared carbon ranges, 15,16-dihydroxydotriacontanoic acid and related LCHFAs exhibit PCA separation from LCDs and LCAs, suggesting independent regulatory mechanisms or functional specialization .
  • Evolutionary Significance : The conserved ω18 hydroxylation in mid-chain LCHFAs implies an ancient biosynthetic mechanism, possibly linked to fatty acid oxidative pathways .
  • Biotechnological Potential: The extended carbon chain and dihydroxy configuration of 15,16-dihydroxydotriacontanoic acid make it a candidate for synthetic biology applications, such as engineered lipid membranes or bio-based materials.

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